![molecular formula C17H19BrO4 B2531484 Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384368-37-0](/img/structure/B2531484.png)
Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate" is not directly described in the provided papers. However, the papers do discuss related benzofuran derivatives and their synthesis, which can offer insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate involves the oxidation of a related ethyl sulfanyl benzofuran derivative .
Synthesis Analysis
The synthesis of related benzofuran compounds typically involves multi-step reactions with careful selection of reactants and conditions. For example, the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate was achieved by oxidizing its sulfanyl precursor with 3-chloroperoxybenzoic acid . Another synthesis approach is demonstrated in the formation of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate, which was obtained from a reaction involving dibenzoylacetylene and ethyl 3-bromopyruvate in the presence of triphenylphosphine .
Molecular Structure Analysis
The molecular structures of benzofuran derivatives are often characterized by X-ray diffraction (XRD) to determine their conformations. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and possibly weak C–H⋯π interactions, along with intermolecular C–H⋯O hydrogen bonds . Similarly, the crystal structures of other benzofuran derivatives, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined to understand their conformational details .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including recyclization and substitution. For example, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates can react with nitrogen-containing binucleophiles to form fused bicyclic compounds, depending on the reactant ratio and the type of binucleophile used . These reactions are important for the synthesis of complex organic molecules with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the presence of bromine and sulfur atoms in the molecule can affect its reactivity and interactions with other molecules. The crystal structure analysis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate reveals the presence of non-classical hydrogen bonds and disordered ethyl groups, which can impact the compound's solubility and stability . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives
A study by Mubarak et al. (2007) introduced various benzofuran derivatives, highlighting their synthesis and in vitro anti-HIV activities. One derivative demonstrated the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations, showcasing potential applications in antiviral research M. Mubarak, Kifah S. M. Salih, M. T. Ayoub, Haythem A. Saadeh, N. Al-Masoudi, 2007.
First Synthesis of 2-(Benzofuran-2-yl)-6,7-methylene Dioxyquinoline-3-carboxylic Acid Derivatives
Gao et al. (2011) described an efficient synthesis method for novel methylenedioxy-bearing benzofuran-quinoline derivatives. These compounds were synthesized via a one-pot reaction, indicating potential for diverse medicinal chemistry applications W. Gao, J. Liu, Yun Jiang, Yang Li, 2011.
Biological Activities
Synthesis and Cholinesterase Inhibitory Activity of New 2-Benzofuran Carboxamide-Benzylpyridinum Salts
Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. Some of these compounds showed potent inhibitory effects on butyrylcholinesterase and Aβ self-aggregation, suggesting their relevance in Alzheimer's disease research Fahimeh Abedinifar, S. M. F. Farnia, M. Mahdavi, H. Nadri, Alireza Moradi, Jahan B. Ghasemi, T. Küçükkılınç, Loghman Firoozpour, A. Foroumadi, 2018.
Synthetic Applications of Aryl Radical Building Blocks for Cyclisation onto Azoles
This study by Allin et al. (2005) explored the use of aryl radical building blocks in radical cyclisation reactions to synthesize complex heterocycles. These reactions underscore the versatility of benzofuran derivatives in constructing pharmacologically relevant structures S. M. Allin, W. Bowman, M. Elsegood, V. McKee, R. Karim, S. Rahman, 2005.
Antimicrobial Screening
Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates
Kumari et al. (2019) reported on the antimicrobial properties of benzofuran aryl ureas and carbamates. Their work provides a framework for developing new antimicrobial agents based on benzofuran scaffolds H. M. N. Kumari, Manjunath Harihara Mathada, Mahesh K. Kumar, K. Suda, K. Basavaraja, 2019.
Wirkmechanismus
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that compounds with similar structures can influence various biochemical pathways, including those involving conjugated dienes .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-5-20-17(19)16-11(4)22-14-9-13(18)15(8-12(14)16)21-7-6-10(2)3/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABAUWQWQUWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=C(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)
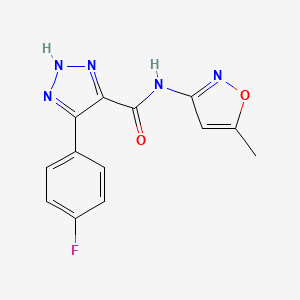
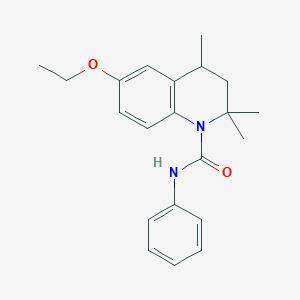
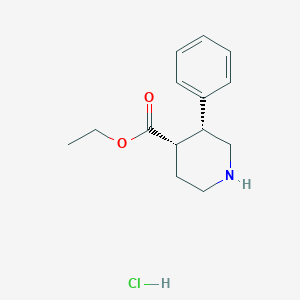
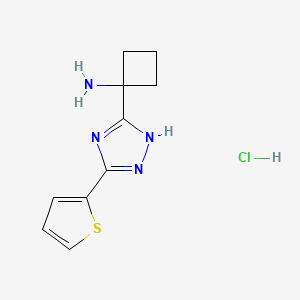
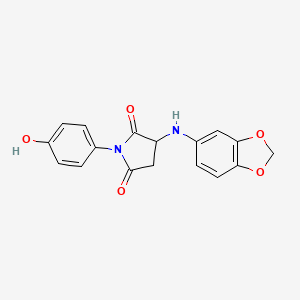
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
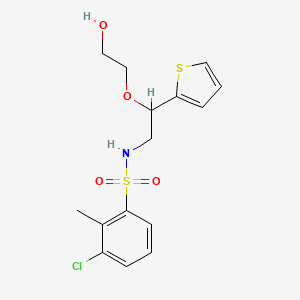
![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)